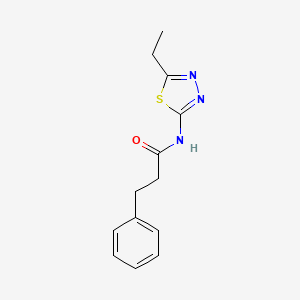

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide” is a compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member heterocyclic compound with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the thiadiazole ring are thought to contribute to the low toxicity and great in vivo stability of these compounds .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: has shown promise in the field of oncology. Thiadiazole derivatives, including this compound, have been identified to exhibit enhanced cytotoxic activity against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against MCF cancer cells . This suggests that our compound of interest may also possess similar anticancer properties, potentially acting through similar mechanisms.

Pharmacological Properties

The structural diversity of thiadiazole compounds allows for a wide range of pharmacological applications. The mesoionic nature of the thiadiazole ring enables these compounds to cross cellular membranes and interact with biological targets effectively . This characteristic could be harnessed in the development of new drugs, leveraging the potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide to treat various diseases.

Antiepileptic Potential

In the realm of neurology, thiadiazole derivatives have been evaluated for their antiepileptic efficacy. A study found that a synthesized compound structurally similar to our compound of interest was 1.8 times more effective than valproic acid when tested in an animal model . This indicates that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide could be a candidate for further research as an antiepileptic agent.

Biological Activity Spectrum

Thiadiazole derivatives are known for their broad spectrum of biological activities. This includes antiviral, antibacterial, antifungal, antiparasitic, and anti-inflammatory activities . Research into N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide could expand its application across these areas, potentially leading to the development of new treatments for a variety of conditions.

Clinical Trials and Therapeutics

Some thiadiazole-containing compounds have progressed to clinical trials, either as standalone treatments or in combination with other drugs . The promising results from these trials underscore the potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide to advance to clinical testing, where its efficacy and safety can be evaluated in human patients.

Zukünftige Richtungen

Thiadiazole derivatives, including “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide”, represent a promising class of compounds for the development of new drugs. Future research could focus on elucidating the specific mechanisms of action of these compounds, optimizing their synthesis methods, and evaluating their safety and efficacy in preclinical and clinical studies .

Eigenschaften

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-2-12-15-16-13(18-12)14-11(17)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHLIQYBGYOJHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353695 |

Source

|

| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |

CAS RN |

5561-85-3 |

Source

|

| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}tetrazolo[1,5-a]pyridine](/img/structure/B5627646.png)

![1-(2-furylmethyl)-4-{3-[(1-methyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B5627651.png)

![8-[(4R)-4-hydroxy-L-prolyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5627657.png)

![1-{2-[1-(3,4-difluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5627676.png)

![1-(3-chloro-4-methoxyphenyl)-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrrolidin-2-one](/img/structure/B5627678.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5627694.png)

![1-[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]ethanone](/img/structure/B5627701.png)

![3-({1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)-1,3-oxazolidin-2-one](/img/structure/B5627718.png)

![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5627724.png)

![1-cyclopentyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5627736.png)

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627742.png)